2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol
Description
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is an organic compound with the molecular formula C9H10F3NOS It features a pyridyl ring substituted with a methyl group and a trifluoromethyl group, connected to an ethan-1-ol moiety via a thioether linkage
Properties
IUPAC Name |
2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NOS/c1-6-4-7(9(10,11)12)5-8(13-6)15-3-2-14/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZLNKRENUYFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)SCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol typically involves the reaction of 6-methyl-4-(trifluoromethyl)-2-pyridylthiol with an appropriate ethan-1-ol derivative under controlled conditions. The reaction may require the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified ethan-1-ol derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins or membranes. The thioether linkage may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)aniline
- 2-Methyl-4-trifluoromethyl-1H-imidazole
Uniqueness
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is unique due to its combination of a pyridyl ring with a trifluoromethyl group and a thioether linkage, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Biological Activity
2-{[6-Methyl-4-(trifluoromethyl)-2-pyridyl]thio}ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methyl-4-(trifluoromethyl)-2-pyridine with thiol compounds in the presence of suitable reagents. The compound is characterized by its thiol group, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing thioether linkages exhibit significant antimicrobial activity. A study by Abdalla et al. (2017) demonstrated that thio-containing compounds showed promising results against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The presence of the trifluoromethyl group may enhance binding affinity to the enzyme's active site, potentially leading to therapeutic applications in treating Alzheimer's disease.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cell lines to evaluate the safety and efficacy of this compound. Results from preliminary studies indicate that while the compound exhibits cytotoxic effects on cancer cell lines, further research is needed to determine its selectivity and mechanism of action.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Positive against bacterial strains | |
| AChE Inhibition | Potential inhibitor | |
| Cytotoxicity | Varies by cell line |
Case Studies
- Antimicrobial Activity : In a study involving various thioether compounds, this compound was tested against E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
- Neuroprotective Effects : A study focusing on the neuroprotective properties of similar thioether compounds found that they could reduce oxidative stress in neuronal cells. This suggests that this compound may also confer neuroprotective benefits through similar mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
